molecular formula C16H17BrN2O2S B11352415 2-(4-bromophenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-(4-bromophenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11352415
M. Wt: 381.3 g/mol
InChI Key: ZWMGTBFOACCRDR-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a bromophenoxy group and a benzothiazole moiety, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Synthesis of 4-bromophenoxyacetic acid: The 4-bromophenol is then reacted with chloroacetic acid under basic conditions to form 4-bromophenoxyacetic acid.

    Formation of the benzothiazole ring: The benzothiazole ring can be synthesized by cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Coupling reaction: Finally, the 4-bromophenoxyacetic acid is coupled with the benzothiazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenoxy group, potentially converting it to a phenoxy group.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenoxy derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The bromophenoxy group may interact with hydrophobic pockets in proteins, while the benzothiazole moiety can form hydrogen bonds or π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 2-(4-bromophenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro, fluoro, and methyl analogs.

Properties

Molecular Formula

C16H17BrN2O2S

Molecular Weight

381.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C16H17BrN2O2S/c1-10-2-7-13-14(8-10)22-16(18-13)19-15(20)9-21-12-5-3-11(17)4-6-12/h3-6,10H,2,7-9H2,1H3,(H,18,19,20)

InChI Key

ZWMGTBFOACCRDR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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